REACTION_CXSMILES
|
O1CCCC1.B.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15](O)=[O:16])=[C:10]([I:18])[CH:9]=1.CO>O1CCCC1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][OH:16])=[C:10]([I:18])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
52.73 mmol
|
Type
|
reactant
|
Smiles
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O1CCCC1.B
|
Name
|
|
Quantity
|
21.09 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)CC(=O)O)I
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
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Quantity
|
20 mL
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Type
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reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The mixture is refluxed at 60° C. for 45 minutes
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Duration
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45 min
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by flash chromatography (SiO2 60 F)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |